1-(Bromomethyl)-3-methylcyclopentane
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Overview
Description
1-(Bromomethyl)-3-methylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and a methyl group
Scientific Research Applications
1-(Bromomethyl)-3-methylcyclopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-methylcyclopentane can be synthesized through the bromination of 3-methylcyclopentane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically occurs in a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) at room temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine sources like NBS and controlled reaction conditions can optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-methylcyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The methyl group can be oxidized to form carboxylic acids or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products:
Nucleophilic Substitution: Corresponding alcohols, nitriles, or amines.
Elimination Reactions: Alkenes such as 3-methylcyclopentene.
Oxidation: Carboxylic acids or ketones.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-methylcyclopentane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various transformations, including substitution and elimination reactions. The bromomethyl group acts as a leaving group, making the compound reactive towards nucleophiles and bases .
Comparison with Similar Compounds
1-Bromomethylcyclopentane: Lacks the methyl group, leading to different reactivity and applications.
3-Methylcyclopentyl Bromide: Similar structure but different substitution pattern, affecting its chemical behavior.
1-(Chloromethyl)-3-methylcyclopentane: Chlorine instead of bromine, resulting in different reactivity due to the nature of the halogen
Uniqueness: 1-(Bromomethyl)-3-methylcyclopentane is unique due to the presence of both a bromomethyl and a methyl group on the cyclopentane ring. This dual substitution pattern provides distinct reactivity and potential for diverse applications in organic synthesis and material science .
Properties
IUPAC Name |
1-(bromomethyl)-3-methylcyclopentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-6-2-3-7(4-6)5-8/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCORFEUVKWJDFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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